molecular formula C18H16F3NO4S2 B2539794 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide CAS No. 2034359-45-8

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2539794
CAS RN: 2034359-45-8
M. Wt: 431.44
InChI Key: PMFBPOZNKLNMQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-substituted benzenesulfonamides has been explored in various contexts, with different substituents leading to compounds with significant biological activities. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides has been reported to yield high-affinity inhibitors of kynurenine 3-hydroxylase, with detailed structure-activity relationship (SAR) studies and biochemical characterizations . Similarly, the synthesis of N-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamides has been undertaken as aldose reductase inhibitors, showing promising in vitro activity and antioxidant potential . These syntheses often involve the formation of key intermediates, such as hemiaminals, which can be further reduced to yield pharmacophoric elements like 2-hydroxyalkyl benzenesulfonamides .

Molecular Structure Analysis

X-ray crystallographic studies have been pivotal in understanding the molecular structure of N-substituted benzenesulfonamides. These studies have revealed the binding mechanisms of these compounds to various enzymes, such as carbonic anhydrase isoform II . The incorporation of flexible triazole moieties into benzenesulfonamide structures has been shown to result in highly effective carbonic anhydrase inhibitors, with the molecular flexibility playing a crucial role in their inhibitory activity .

Chemical Reactions Analysis

The reactivity of N-substituted benzenesulfonamides has been explored in the context of forming glycosidic linkages. For example, the combination of 1-benzenesulfinyl piperidine with trifluoromethanesulfonic anhydride has been used for the conversion of thioglycosides to glycosyl triflates, demonstrating the versatility of sulfonamide groups in chemical transformations . Additionally, the chlorination of 2-thiophenesulfonamide and subsequent reactions with polyhaloethenes have been studied, leading to various N-(2,2,2-trichloroethyl)-2-thiophenesulfonamides with potential for further chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted benzenesulfonamides are closely related to their biological activities. For instance, the introduction of hydrophobic or hydrophilic substituents can significantly affect the cytotoxicity and solubility of these compounds . The permeability of these molecules through biological membranes, as well as their potential to induce apoptosis or inhibit enzymes, is often a result of their specific physical and chemical characteristics .

properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO4S2/c1-17(23,16-10-12-6-2-4-8-14(12)27-16)11-22-28(24,25)15-9-5-3-7-13(15)26-18(19,20)21/h2-10,22-23H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFBPOZNKLNMQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CC=C1OC(F)(F)F)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide

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